[(2,3-Dimethoxyphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
IUPAC Name: (2,3-Dimethoxyphenyl)methylamine hydrochloride Molecular Formula: C₁₃H₂₁NO₂·HCl Molecular Weight: 259.77 g/mol Appearance: White to off-white solid (discontinued commercial product, per ) Key Features:
- Aromatic moiety: A 2,3-dimethoxyphenyl group, which provides electron-donating methoxy substituents at the ortho and meta positions.
- Amine structure: A secondary amine with a branched 2-methylpropyl (isobutyl) group and a benzyl-type linkage.
- Salt form: Hydrochloride salt, enhancing solubility in polar solvents like methanol or DMSO .
Its structural analogs, however, span pharmaceutical intermediates, bioactive molecules, and reagents in organic synthesis.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(2)8-14-9-11-6-5-7-12(15-3)13(11)16-4;/h5-7,10,14H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRSMFPDWCETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=CC=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Approach
Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings. For the 2,3-dimethoxyphenylmethyl group, this method typically involves alkylating a suitably substituted benzene derivative. For example, 1,2-dimethoxybenzene (veratrole) can undergo alkylation with a methylating agent such as methyl chloride or benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid generates a reactive electrophile from the alkylating agent.
A plausible pathway involves:
-
Generation of the electrophile : AlCl₃ coordinates to methyl chloride, forming a reactive methyl carbocation.
-
Electrophilic attack : The carbocation attacks the electron-rich aromatic ring of 1,2-dimethoxybenzene, preferentially at the para position due to the directing effects of the methoxy groups.
-
Rearomatization : Loss of a proton restores aromaticity, yielding 2,3-dimethoxytoluene.
This intermediate is subsequently functionalized to introduce the benzyl chloride group via free-radical chlorination or oxidation-reduction sequences.
Direct Methylation of Phenol Derivatives
An alternative route involves the methylation of a dihydroxyphenyl precursor. Starting with 2,3-dihydroxybenzaldehyde (protocatechuic aldehyde), sequential methylation of the phenolic hydroxyl groups using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) produces 2,3-dimethoxybenzaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride (NaBH₄) and subsequently converted to the benzyl chloride via treatment with thionyl chloride (SOCl₂).
Key Reaction Steps :
-
Methylation :
-
Reduction :
-
Chlorination :
Preparation of the 2-Methylpropylamine Moiety
The 2-methylpropylamine (isobutylamine) component is typically derived from isobutylamine or its precursors. Commercial isobutylamine can be used directly, but synthetic routes include:
-
Gabriel synthesis : Reaction of isobutyl bromide with potassium phthalimide, followed by hydrolysis.
-
Hofmann degradation : Treatment of isobutylamide with bromine and a strong base.
Coupling Reactions to Form the Amine Linkage
The final step involves coupling the 2,3-dimethoxybenzyl chloride with isobutylamine to form the secondary amine. This nucleophilic substitution reaction is conducted under basic conditions to neutralize the HCl byproduct.
Reaction Scheme :
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
-
Temperature : Room temperature to 50°C.
Formation of the Hydrochloride Salt
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether. The salt precipitates upon cooling and is isolated via filtration.
Procedure :
-
Dissolve the amine in anhydrous ethanol.
-
Bubble HCl gas through the solution or add concentrated HCl dropwise.
-
Cool the mixture to 0°C to precipitate the hydrochloride salt.
-
Filter and wash with cold ether.
Analytical Characterization
The final product is characterized using spectroscopic techniques:
-
¹H NMR : Peaks corresponding to the aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and isobutyl chain (δ 0.9–1.2 ppm).
-
IR Spectroscopy : Stretching vibrations for N–H (3300 cm⁻¹) and C–Cl (700 cm⁻¹).
-
Mass Spectrometry : Molecular ion peak at m/z 259.77 (C₁₃H₂₂ClNO₂).
Challenges and Limitations
-
Regioselectivity in Friedel-Crafts Alkylation : The methoxy groups’ directing effects can lead to mixtures of ortho/para products, requiring careful purification.
-
Stability of Intermediates : 2,3-Dimethoxybenzyl chloride is moisture-sensitive and prone to hydrolysis.
-
Yield Optimization : Coupling reactions may suffer from competing elimination or over-alkylation.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxyphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development: This compound is considered a candidate for drug development, particularly targeting neurological disorders. Its structural features make it relevant in the synthesis of various compounds with antidepressant activity.
- Research Tools: (2,3-Dimethoxyphenyl)methylamine hydrochloride is used in biochemical assays to study receptor interactions and mechanisms of action. Interaction studies often focus on its binding affinity and efficacy at various receptors, which is crucial for understanding its mechanism of action and therapeutic potential.
- Chemical Probes: The compound is potentially utilized in pharmacological research to explore new therapeutic pathways. Biological assays would typically assess these effects through dose-response studies and receptor binding assays.
Potential Biological Activities
The biological activity of (2,3-Dimethoxyphenyl)methylamine hydrochloride is primarily linked to its potential as a pharmacological agent. Compounds in this class often exhibit activities such as:
- Binding affinity for neurological receptors.
- Modulation of neurotransmitter release.
- Influencing mood and behavior.
Structural Comparison
Several compounds share structural similarities with (2,3-Dimethoxyphenyl)methylamine hydrochloride, making them relevant for comparison:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | Dimethoxy group; N-methyl substitution | Antidepressant activity |
| 4-(2-Methylpropyl)-N,N-dimethylaminobenzene | Dimethylamino group; aromatic system | Analgesic properties |
| 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine | Methoxy group; N,N-dimethyl substitution | Neurotransmitter modulation |
Mechanism of Action
The mechanism of action of (2,3-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Amine Group
Aromatic Substitution Patterns
| Compound Name | Aromatic Group | Key Differences | Implications |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride | 3,4-Dimethoxyphenyl | Methoxy groups at para and meta positions | Altered electronic effects: 3,4-dimethoxy substitution enhances electron-donating capacity compared to 2,3-dimethoxy. May influence binding affinity in receptor interactions. |
| 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride | 3,4-Dihydroxyphenyl (catechol) | Hydroxyl groups instead of methoxy | Higher susceptibility to oxidation and lower metabolic stability. Catechol structures are common in neurotransmitters (e.g., dopamine derivatives). |
| 2-(2,3-Dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | 2,3-Dimethoxyphenyl (benzodiazepine core) | Embedded in a benzodiazepine scaffold | The dimethoxyphenyl group in benzodiazepines influences regioselectivity in acylation reactions, though steric effects were found negligible in this context . |
Key Insight : The 2,3-dimethoxy substitution in the target compound balances steric and electronic effects, making it less polar than catechol analogs but more reactive than 3,4-dimethoxy derivatives.
Core Structural Variations
Key Insight : The target compound’s simple amine core contrasts with heterocyclic or ester-containing analogs, prioritizing flexibility and synthetic versatility over targeted bioactivity.
Physicochemical Properties
| Property | Target Compound | 3-(3,4-Dimethoxyphenyl)propylamine HCl | 2-(3,4-Dihydroxyphenyl)ethylamine HCl |
|---|---|---|---|
| Melting Point | Not reported | 183–184°C | Not reported |
| Solubility | Chloroform, DMSO, methanol (slight) | Similar to target | Water > organic solvents (due to catechol) |
| Stability | Hygroscopic | Hygroscopic | Oxidizes readily in air |
Key Insight : The hydrochloride salt form improves solubility in protic solvents, but the target compound’s dimethoxy groups reduce hygroscopicity compared to catechol analogs.
Biological Activity
(2,3-Dimethoxyphenyl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a dimethoxyphenyl group, which enhances its lipophilicity, and an isopropyl amine moiety, contributing to its pharmacological properties. The following sections will explore its biological activities, mechanisms of action, and comparisons with similar compounds.
Biological Activity
The biological activity of (2,3-Dimethoxyphenyl)methylamine hydrochloride is primarily linked to its potential as a pharmacological agent. Compounds in this class often exhibit various activities, including:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting mood and cognition.
- Antidepressant Properties : Similar compounds have shown efficacy in alleviating depressive symptoms.
- Analgesic Effects : Potential for pain relief through modulation of pain pathways.
The mechanism of action involves interaction with specific molecular targets such as receptors and enzymes. The dimethoxyphenyl group allows for binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of target proteins, leading to various biological effects.
Case Studies and Research Findings
- Pharmacological Evaluation : A study evaluating the pharmacological properties of related compounds demonstrated that those with structural similarities often exhibit significant antidepressant and analgesic effects. For instance, compounds like 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine have shown notable antidepressant activity in preclinical models.
- Binding Affinity Studies : Research has indicated that (2,3-Dimethoxyphenyl)methylamine hydrochloride may possess a favorable binding affinity for serotonin receptors, which is crucial for its potential antidepressant effects. Binding assays reveal that modifications in the structure can significantly alter receptor interaction profiles.
- In Vivo Studies : Animal studies have provided insights into the compound's efficacy in reducing anxiety-like behaviors and enhancing cognitive function, suggesting a multifaceted role in neurological health.
Comparative Analysis
To better understand the unique properties of (2,3-Dimethoxyphenyl)methylamine hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine | Dimethoxy group; N-methyl substitution | Antidepressant activity |
| 4-(2-Methylpropyl)-N,N-dimethylaminobenzene | Dimethylamino group; aromatic system | Analgesic properties |
| 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine | Methoxy group; N,N-dimethyl substitution | Neurotransmitter modulation |
The unique combination of functional groups in (2,3-Dimethoxyphenyl)methylamine hydrochloride may confer distinct pharmacological properties not observed in other similar compounds. The presence of both dimethoxy substituents and an isopropyl amine moiety allows for diverse interactions within biological systems.
Q & A
Q. What are the recommended synthetic routes for (2,3-Dimethoxyphenyl)methylamine hydrochloride, and how can intermediates be optimized for yield?
The compound can be synthesized via reductive amination or alkylation of 2,3-dimethoxybenzylamine with 2-methylpropyl halides. Optimization of intermediates, such as Schiff base formation (e.g., using aromatic aldehydes and primary amines), is critical. For example, methyl glycinate hydrochloride derivatives have been used in cycloaddition reactions to stabilize intermediates . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
Q. What safety protocols are essential during handling and storage of this compound?
Due to its amine hydrochloride nature, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation. Store in airtight containers at −20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Waste must be neutralized with dilute HCl before disposal .
Q. Which analytical methods are suitable for confirming purity and structural integrity?
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time comparison against standards is critical .
- LCMS : Electrospray ionization (ESI) in positive mode detects the molecular ion peak (e.g., m/z 643 [M+H]+ observed in related compounds) .
- NMR : ¹H and ¹³C NMR verify the 2,3-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and isobutyl chain (δ 1.0–1.2 ppm for methyl groups) .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethoxyphenyl group influence regioselectivity in derivatization reactions?
The methoxy groups create steric bulk, directing electrophilic attacks to less hindered sites. For example, in acylation reactions, bulky acylating agents (e.g., crotonyl chloride) preferentially target the amine moiety over hydroxyl groups, as seen in benzodiazepine analogs . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
Discrepancies in NMR or LCMS data may arise from rotamers or residual solvents. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- High-resolution mass spectrometry (HRMS) to distinguish isobaric impurities.
- X-ray crystallography for unambiguous structural confirmation, as demonstrated for N-acylated benzodiazepines .
Q. How can the compound’s pharmacokinetic properties be predicted using in silico models?
Tools like SwissADME or ADMETLab estimate logP (lipophilicity), solubility, and metabolic stability. The 2,3-dimethoxyphenyl group increases logP (~2.5–3.0), suggesting moderate blood-brain barrier penetration. Isobutyl chains may enhance metabolic stability by reducing CYP450 oxidation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization can occur during alkylation or acidification. Solutions include:
- Chiral chromatography (e.g., Chiralpak IA) for resolution.
- Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acids) .
- Monitoring optical rotation ([α]D) during process validation .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H₂O₂ (oxidative) at 40–60°C.
- Monitor degradation products via LCMS; the amine group is prone to hydrolysis under acidic conditions, forming 2,3-dimethoxybenzaldehyde .
Q. What role does hydrogen bonding play in crystallization and polymorph formation?
The hydrochloride salt forms strong N–H···Cl hydrogen bonds, stabilizing specific crystal lattices. Polymorph screening (via solvent evaporation or slurry methods) identifies forms with optimal bioavailability. PXRD and DSC confirm polymorphic transitions .
Q. How to correlate structural modifications with biological activity in SAR studies?
- Replace the isobutyl group with cyclopropane or trifluoromethyl moieties to assess steric/electronic effects.
- Test analogs in receptor-binding assays (e.g., serotonin or dopamine receptors) using radioligand displacement .
- MD simulations can map ligand-receptor interactions (e.g., π-stacking with 2,3-dimethoxyphenyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
